4-Deoxypyridoxine
Overview
Description
Desoxypyridoxine, also known as 4-deoxypyridoxine, is a derivative of pyridoxine (vitamin B6). It is a vitamin B6 antagonist, meaning it inhibits the action of vitamin B6. This compound has been studied for its effects on various biological processes, including its potential toxicity to developing embryos and its ability to suppress the immune system by inducing vitamin B6 deficiency .
Preparation Methods
Desoxypyridoxine can be synthesized through various chemical routes. One common method involves the reaction of pyridoxine with specific reagents to remove the hydroxyl group at the 4-position. The synthetic route typically involves the use of protective groups and specific reaction conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups on the molecule . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Desoxypyridoxine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of desoxypyridoxine can lead to the formation of pyridoxal or pyridoxamine derivatives.
Scientific Research Applications
Desoxypyridoxine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of vitamin B6-dependent enzymes.
Biology: It is used to study the effects of vitamin B6 deficiency on biological processes, including immune function and collagen synthesis.
Medicine: It has been studied for its potential use in treating conditions related to vitamin B6 deficiency, such as certain types of anemia and neurological disorders.
Industry: It is used in the development of analytical methods for detecting and quantifying vitamin B6 and its derivatives in various samples
Mechanism of Action
Desoxypyridoxine exerts its effects by competitively inhibiting the enzymes involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the concentration of active vitamin B6 (pyridoxal phosphate) in the body. The reduction in vitamin B6 levels affects various metabolic pathways, including those involved in amino acid metabolism, neurotransmitter synthesis, and immune function .
Comparison with Similar Compounds
Desoxypyridoxine is unique among vitamin B6 antagonists due to its specific structure and mechanism of action. Similar compounds include:
Pyridoxine: The parent compound, which is an active form of vitamin B6.
Pyridoxal: Another active form of vitamin B6, involved in various enzymatic reactions.
Pyridoxamine: A form of vitamin B6 that participates in amino acid metabolism.
Desoxypyridoxine’s ability to inhibit vitamin B6-dependent enzymes makes it a valuable tool for studying the role of vitamin B6 in various biological processes.
Properties
IUPAC Name |
5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWAYISKWGDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-51-6 (hydrochloride) | |
Record name | 4-Deoxypyridoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209849 | |
Record name | 4-Deoxypyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-67-6 | |
Record name | Deoxypyridoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Deoxypyridoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxypyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESOXYPYRIDOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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